Methyl 5-bromo-4-hydroxypicolinate
Description
Methyl 5-bromo-4-hydroxypicolinate (CAS: 77199-09-8) is a heterocyclic methyl ester derivative featuring a pyridine ring substituted with bromine at the 5-position and a hydroxyl group at the 4-position.
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
methyl 5-bromo-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-6(10)4(8)3-9-5/h2-3H,1H3,(H,9,10) |
InChI Key |
YVLDJVMHWWHCLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C(=CN1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-hydroxypicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-hydroxypicolinate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products Formed
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Oxidation: Formation of methyl 5-bromo-4-pyridinecarboxylate.
Reduction: Formation of methyl 4-hydroxypicolinate or other reduced derivatives
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromo-4-hydroxypicolinate has been explored for its potential as a therapeutic agent due to its biological activity. It has shown promise in the following areas:
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly in BRCA1/2 mutant cell lines. For instance, in vitro assays revealed an EC50 value of 0.3 nM for MX-1 (BRCA1 mutant) cells, suggesting strong anticancer potential.
- Antimicrobial Properties : The compound exhibits moderate antifungal activity against pathogens such as Botrytis cinerea and Fusarium oxysporum. In a controlled study, it demonstrated an efficacy of 75% against leaf spot pathogens at a concentration of 100 ppm, comparable to standard fungicides.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules. Its reactivity is attributed to the presence of both halogen and hydroxyl functional groups, which facilitate various chemical reactions including:
- Substitution Reactions : The bromine atom can act as a leaving group, enabling nucleophilic substitution.
- Coupling Reactions : It can participate in cross-coupling reactions to form carbon-carbon bonds.
Anticancer Research
A notable study evaluated the effects of this compound on BRCA1/2 mutant cancer cells. The results indicated significant inhibition of cell proliferation, with mechanisms involving disruption of essential cellular processes for survival.
Agricultural Applications
In agricultural research, the compound was tested for herbicidal activity against common weeds. Field trials showed that at concentrations up to 1000 ppm, it effectively inhibited weed growth without harming crop yields.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-hydroxypicolinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-bromo-4-hydroxypicolinate is part of a broader class of brominated picolinate esters. Below is a detailed comparison with its closest analogs based on structural features, physicochemical properties, and applications.
Structural and Functional Group Variations
- Methyl 5-bromo-4-methylpicolinate (CAS: 886365-06-6): Structure: Substituted with a methyl group at the 4-position instead of a hydroxyl. Molecular Formula: C₈H₈BrNO₂ (vs. C₇H₆BrNO₃ for the target compound). Impact: The methyl group reduces polarity compared to the hydroxyl, likely decreasing solubility in polar solvents but enhancing stability under acidic conditions. Applications: Widely used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors .
Methyl 5-bromo-3-methylpicolinate (CAS: 213771-32-5) :
- Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1): Structure: Bromine and methyl groups swapped between positions 4 and 5. Applications: Used in medicinal chemistry for drug discovery .
Physicochemical Properties
While direct experimental data (e.g., melting points, logP) for this compound are unavailable in the provided evidence, inferences can be made:
- Hydroxyl Group : Increases hydrogen-bonding capacity, likely enhancing water solubility compared to methyl-substituted analogs.
- Bromine Atom : Contributes to higher molecular weight and lipophilicity, influencing membrane permeability in biological systems.
Data Table: Comparative Analysis of Brominated Picolinate Derivatives
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Similarity Score | Key Applications |
|---|---|---|---|---|---|
| This compound | 77199-09-8 | C₇H₆BrNO₃ | 4-OH, 5-Br | 0.97 | Pharmaceuticals, Agrochemicals |
| Methyl 5-bromo-4-methylpicolinate | 886365-06-6 | C₈H₈BrNO₂ | 4-CH₃, 5-Br | 0.92 | Kinase inhibitors, Drug R&D |
| Methyl 5-bromo-3-methylpicolinate | 213771-32-5 | C₈H₈BrNO₂ | 3-CH₃, 5-Br | 0.91 | Herbicide intermediates |
| Methyl 4-bromo-5-methylpicolinate | 1256813-52-1 | C₈H₈BrNO₂ | 4-Br, 5-CH₃ | N/A | Medicinal chemistry, APIs |
Similarity scores are based on structural alignment algorithms (e.g., Tanimoto index) from .
Research Findings and Implications
- Reactivity : The hydroxyl group in this compound may facilitate nucleophilic aromatic substitution, whereas methyl-substituted analogs are more suited for palladium-catalyzed cross-couplings .
- Biological Activity : Hydroxyl-containing derivatives show higher affinity for hydrophilic targets (e.g., enzymes), while methylated analogs are preferred for lipophilic environments (e.g., membrane receptors) .
- Synthetic Utility : Positional isomerism (e.g., 4-Br vs. 5-Br) significantly impacts reaction pathways in multi-step syntheses, as seen in agrochemical precursor studies .
Biological Activity
Methyl 5-bromo-4-hydroxypicolinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key research findings.
Chemical Structure and Properties
This compound has the molecular formula C_7H_6BrNO_3 and a molecular weight of 232.03 g/mol. The compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a hydroxyl group at the 4-position, along with a methyl ester functional group. These structural elements contribute to its reactivity and biological activity, particularly in interactions with enzymes and receptors in various biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the bromine atom and hydroxyl group allows for hydrogen bonding, which may enhance binding affinity to target proteins. Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogenic bacteria. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes or inhibition of vital enzymatic processes .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Studies have indicated cytotoxic activity against several cancer cell lines, suggesting that it may induce apoptosis or inhibit proliferation through specific molecular pathways. However, further research is necessary to clarify these mechanisms and establish effective dosages for therapeutic use .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of this compound against selected pathogenic bacteria using an agar diffusion method. The results demonstrated a significant zone of inhibition, particularly against Bacillus subtilis and Klebsiella pneumoniae, indicating strong antibacterial properties .
- Cytotoxicity Assays : In another study focusing on anticancer activity, this compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating its potency compared to standard chemotherapeutic agents .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Tested Organisms/Cell Lines | Key Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | Staphylococcus aureus, E. coli | Significant zones of inhibition observed |
| Study 2 | Anticancer | MCF-7 breast cancer cells | Dose-dependent cytotoxicity with IC50 values established |
| Study 3 | Antioxidant | DPPH assay | Exhibited notable antioxidant capacity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
